molecular formula C22H28N2O3S B1676270 Butanoic acid, 2,2-diethyl-4-((3-(2-(4-(1-methylethyl)-2-thiazolyl)ethenyl)phenyl)amino)-4-oxo-, (E)- CAS No. 140646-80-6

Butanoic acid, 2,2-diethyl-4-((3-(2-(4-(1-methylethyl)-2-thiazolyl)ethenyl)phenyl)amino)-4-oxo-, (E)-

Cat. No. B1676270
M. Wt: 400.5 g/mol
InChI Key: PGLNVMJTDKEOBE-ZHACJKMWSA-N
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Description

This would typically include the IUPAC name of the compound, its molecular formula, and its structure. The compound you mentioned appears to contain functional groups such as a carboxylic acid (butanoic acid), an amine group, and a thiazole ring.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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properties

IUPAC Name

2,2-diethyl-4-oxo-4-[3-[(E)-2-(4-propan-2-yl-1,3-thiazol-2-yl)ethenyl]anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-5-22(6-2,21(26)27)13-19(25)23-17-9-7-8-16(12-17)10-11-20-24-18(14-28-20)15(3)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,25)(H,26,27)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLNVMJTDKEOBE-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 2,2-diethyl-4-((3-(2-(4-(1-methylethyl)-2-thiazolyl)ethenyl)phenyl)amino)-4-oxo-, (E)-

CAS RN

140646-80-6
Record name Mci 826
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140646806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 2,2-diethyl-4-((3-(2-(4-(1-methylethyl)-2-thiazolyl)ethenyl)phenyl)amino)-4-oxo-, (E)-
Reactant of Route 2
Reactant of Route 2
Butanoic acid, 2,2-diethyl-4-((3-(2-(4-(1-methylethyl)-2-thiazolyl)ethenyl)phenyl)amino)-4-oxo-, (E)-
Reactant of Route 3
Reactant of Route 3
Butanoic acid, 2,2-diethyl-4-((3-(2-(4-(1-methylethyl)-2-thiazolyl)ethenyl)phenyl)amino)-4-oxo-, (E)-
Reactant of Route 4
Butanoic acid, 2,2-diethyl-4-((3-(2-(4-(1-methylethyl)-2-thiazolyl)ethenyl)phenyl)amino)-4-oxo-, (E)-
Reactant of Route 5
Reactant of Route 5
Butanoic acid, 2,2-diethyl-4-((3-(2-(4-(1-methylethyl)-2-thiazolyl)ethenyl)phenyl)amino)-4-oxo-, (E)-
Reactant of Route 6
Reactant of Route 6
Butanoic acid, 2,2-diethyl-4-((3-(2-(4-(1-methylethyl)-2-thiazolyl)ethenyl)phenyl)amino)-4-oxo-, (E)-

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